molecular formula C14H12N2O5 B5068417 N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide

N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5068417
M. Wt: 288.25 g/mol
InChI Key: VJLGNQXAFOBHJH-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide, also known as NHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in treating various diseases, including arthritis and neurodegenerative disorders.
In agriculture, this compound has been studied as a potential herbicide, as it has shown efficacy in controlling the growth of various weed species. It has also been studied for its potential as a plant growth regulator, which could help increase crop yields and improve plant quality.
In industry, this compound has been studied as a potential additive for lubricants and fuels, as it has shown to improve their performance and reduce their environmental impact.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. This inhibition leads to a decrease in estrogen levels, which can slow the growth of estrogen-dependent cancers.
In weed species, this compound has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to a depletion of essential amino acids, which can ultimately lead to the death of the weed.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can help slow the growth of cancer. It has also been shown to reduce the production of reactive oxygen species, which can contribute to the development of cancer.
In weed species, this compound has been shown to disrupt the biosynthesis of essential amino acids, leading to a depletion of these compounds and ultimately causing death. It has also been shown to inhibit the growth of plant roots, which can help control weed growth.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments, including its high purity and relative stability. It is also relatively easy to synthesize, which makes it an accessible compound for researchers. However, this compound can be difficult to dissolve in some solvents, which can limit its use in certain experiments. It can also be toxic in high concentrations, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide. In medicine, further research is needed to determine the optimal dosage and delivery method for this compound in cancer treatment. It is also important to study the potential side effects of this compound and its interactions with other drugs.
In agriculture, further research is needed to determine the efficacy of this compound as a herbicide and plant growth regulator in various crop species. It is also important to study the potential environmental impacts of this compound use in agriculture.
In industry, further research is needed to determine the optimal concentration and application method for this compound as a lubricant and fuel additive. It is also important to study the potential environmental impacts of this compound use in industry.
Conclusion
This compound, or this compound, is a chemical compound with potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to ensure its safe and effective use.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide involves the reaction between 2-hydroxyacetophenone and 4-nitrophenol using acetic anhydride and glacial acetic acid as solvents. The reaction is catalyzed by sulfuric acid, and the resulting product is purified using recrystallization. The yield of this compound is typically around 70-80%, and the purity can be up to 99%.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-13-4-2-1-3-12(13)15-14(18)9-21-11-7-5-10(6-8-11)16(19)20/h1-8,17H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLGNQXAFOBHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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